N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide
Description
N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a central ethanediamide (oxalamide) backbone substituted with a 2-(5-(furan-3-yl)thiophen-2-yl)ethyl group. This structure incorporates a thiophene ring fused with a furan moiety, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N'-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-11(15)12(16)14-5-3-9-1-2-10(18-9)8-4-6-17-7-8/h1-2,4,6-7H,3,5H2,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHPTTPXWFFMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(S2)CCNC(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a furan ring, a thiophene ring, and an oxalamide moiety. This article delves into its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
- Molecular Formula : C16H15N3O4S
- Molecular Weight : Approximately 345.4 g/mol
- Key Structural Features :
- Furan ring
- Thiophene ring
- Oxalamide group
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. The compound's unique structure may facilitate interactions with bacterial cell membranes or specific enzymes, leading to its antimicrobial effects. Further investigations are required to quantify this activity against various pathogens.
Anticancer Potential
Research into the anticancer properties of this compound has shown promising results. In vitro studies suggest that the compound may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. For example, it has been tested against several cancer cell lines, including:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| HeLa | Cervical | TBD |
| MCF7 | Breast | TBD |
| HepG2 | Liver | TBD |
The exact mechanisms by which this compound exerts its anticancer effects remain under investigation but may involve modulation of key signaling pathways associated with cell proliferation and survival.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : Its structural components may enable it to interact with various receptors, influencing cellular responses.
- Oxidative Stress Induction : Potentially increasing reactive oxygen species (ROS) within cells, leading to oxidative damage and subsequent cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound, providing insights into its potential applications:
- Study on Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of tumor growth in xenograft models, suggesting a potential for development as an anticancer agent .
- Antimicrobial Screening : Research indicated that oxalamide derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the need for further exploration of their pharmacological profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives include several oxalamides evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Key analogues are compared below:
Key Observations :
- Heterocyclic vs. Aromatic Substituents : The target compound’s thiophene-furan system contrasts with the pyridine and methoxybenzyl groups in analogues. Thiophene and furan rings may enhance π-π stacking interactions but could introduce metabolic complexities compared to simpler aromatic systems .
- Electronic Effects: Methoxy and methyl groups in S336 and JECFA No. 1770 improve solubility and metabolic stability, whereas the fused heterocycles in the target compound may reduce polarity, affecting bioavailability .
Metabolic and Toxicological Profiles
- Metabolism: Oxalamides like S336 and JECFA No. 1770 undergo rapid hepatic metabolism in rat hepatocytes, primarily via ester hydrolysis or oxidative pathways, without amide bond cleavage . The thiophene-furan system in the target compound may undergo cytochrome P450-mediated oxidation, but its metabolic fate remains unstudied .
- Safety: JECFA established a No Observed Effect Level (NOEL) of 100 mg/kg bw/day for S336 and related oxalamides, with a safety margin of 500 million relative to human exposure levels (0.0002 μg/kg bw/day) . However, thiophene derivatives (e.g., thiophene fentanyl) lack comprehensive toxicological data, warranting caution for the target compound .
Functional and Receptor-Binding Properties
- Receptor Interaction : S336 acts as a potent agonist of the hTAS1R1/hTAS1R3 umami receptor, a property linked to its pyridine and dimethoxybenzyl groups . The target compound’s thiophene-furan system may target different receptors (e.g., opioid or serotonin receptors), akin to thiophene fentanyl derivatives, though this remains speculative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
